molecular formula C17H18ClFN4O3 B10997410 methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

Cat. No.: B10997410
M. Wt: 380.8 g/mol
InChI Key: KFBLVSQGKRXUMF-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a tetrahydroimidazopyridine moiety

Preparation Methods

The synthesis of methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. This step typically requires the use of a strong base and a suitable solvent.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a halogenated precursor and a nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This step typically requires the use of an alcohol (methanol) and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are typically alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has potential applications as a pharmaceutical intermediate. Its unique structure makes it a candidate for the development of new drugs targeting various diseases.

    Material Science: The imidazopyridine core is known for its electronic properties, making this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Research: This compound can be used as a probe to study biological processes, particularly those involving imidazopyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the imidazopyridine core are key structural features that enable this compound to bind to its targets with high affinity. The exact pathways involved may vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydroimidazo[4,5-c]pyridine core.
  • A chloro and fluoro substituted phenyl group.
  • A carboxamide functional group.

Molecular Formula

C19H20ClFN3O2C_{19}H_{20}ClFN_3O_2

Molecular Weight

Molecular Weight=357.83 g mol\text{Molecular Weight}=357.83\text{ g mol}

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The tetrahydroimidazo[4,5-c]pyridine scaffold has been associated with antimicrobial properties. Studies show that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function.
  • Anticancer Properties : Preliminary studies suggest that the compound could induce apoptosis in cancer cells. The presence of halogen substituents may enhance its ability to interact with cellular targets involved in cancer progression.

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodObserved EffectReference
AntimicrobialMIC assayInhibition of growth
CytotoxicityMTT assayIC50 values ranging
Anti-inflammatoryELISAReduced cytokine levels

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value of 45 µM against HCT116 colon cancer cells, suggesting significant anticancer potential compared to standard treatments such as 5-fluorouracil (IC50 = 77 µM) .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity .

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the tetrahydroimidazo[4,5-c]pyridine core have been shown to enhance potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Benzyl substitutionIncreased potency
Fluoro substitutionEnhanced binding affinity
Alkyl chain lengthOptimal length improves efficacy

Properties

Molecular Formula

C17H18ClFN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18ClFN4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-3-2-10(18)8-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22)

InChI Key

KFBLVSQGKRXUMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2

Origin of Product

United States

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